molecular formula C9H8BrNS B11784652 5-Bromo-3-methylindoline-2-thione

5-Bromo-3-methylindoline-2-thione

Cat. No.: B11784652
M. Wt: 242.14 g/mol
InChI Key: DIIQHRUXHYXQCG-UHFFFAOYSA-N
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Description

5-Bromo-3-methylindoline-2-thione is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methylindoline-2-thione typically involves the reaction of crude amine with the appropriate isothiocyanate and triethylamine in methanol . The key step in the preparation is the reaction of oxime with bromine in a solvent mixture of anhydrous dichloromethane and methanol . The yields of these reactions are generally good, ranging from 59% to 66% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methylindoline-2-thione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may yield various substituted indoline derivatives .

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylindoline-2-thione involves its interaction with specific molecular targets and pathways. For instance, its antiproliferative activity is believed to be due to its ability to interfere with cell division processes . The exact molecular targets and pathways, however, are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Another brominated indole derivative with similar chemical properties.

    3-Methylindole: A methylated indole derivative with distinct biological activities.

    Indoline-2-thione: A sulfur-containing indole derivative with unique reactivity.

Uniqueness

5-Bromo-3-methylindoline-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8BrNS

Molecular Weight

242.14 g/mol

IUPAC Name

5-bromo-3-methyl-1,3-dihydroindole-2-thione

InChI

InChI=1S/C9H8BrNS/c1-5-7-4-6(10)2-3-8(7)11-9(5)12/h2-5H,1H3,(H,11,12)

InChI Key

DIIQHRUXHYXQCG-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C=CC(=C2)Br)NC1=S

Origin of Product

United States

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